2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” is a biochemical used for proteomics research . It has a molecular formula of C15H10FN3O2S and a molecular weight of 315.32 . It is a derivative of thiazole, a heterocyclic compound that has various pharmaceutical applications .

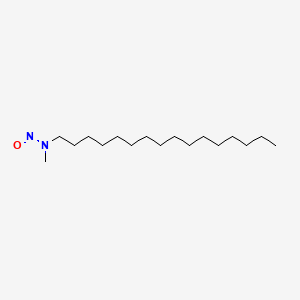

Molecular Structure Analysis

The molecular structure of “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” includes a thiazole ring, a fluorophenyl group, and an isonicotinic acid group . The exact mass and monoisotopic mass are 252.03687687 g/mol .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 90.5 Ų and a complexity of 280 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 4 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid”, have been found to exhibit antimicrobial activity. For instance, compound 15a, a 2,4-disubstituted thiazole derivative, was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties. This makes them potentially useful in the treatment of various fungal infections .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity. This suggests that they could be used in the development of new anti-inflammatory drugs .

Antitumor Activity

Thiazole derivatives have been found to exhibit antitumor activity. This suggests that they could be used in the development of new antitumor or cytotoxic drug molecules .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity. This suggests that they could be used in the development of new antidiabetic drugs .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity. This suggests that they could be used in the development of new antiviral drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. This suggests that they could be used in the development of new antioxidant drugs .

Selective Action Towards Certain Cancer Cells

Some thiazole derivatives have been found to demonstrate a selective action towards certain cancer cells. For instance, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells .

Direcciones Futuras

The future directions for research on “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves the synthesis of the intermediate 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid which is then converted to the final product through a series of reactions.", "Starting Materials": ["3-Fluoroaniline", "Thiourea", "2-Bromoacetic acid", "Isonicotinic acid"], "Reaction": ["Step 1: 3-Fluoroaniline is reacted with thiourea in the presence of a suitable solvent and a catalyst to form 2-(3-Fluorophenyl)thiazol-4-amine.", "Step 2: The intermediate 2-(3-Fluorophenyl)thiazol-4-amine is then reacted with 2-bromoacetic acid in the presence of a suitable solvent and a base to form 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid.", "Step 3: The final step involves the reaction of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid with isonicotinic acid in the presence of a suitable solvent and a coupling agent to form the desired compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid."]} | |

Número CAS |

1797019-23-8 |

Nombre del producto |

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid |

Fórmula molecular |

C15H10FN3O2S |

Peso molecular |

315.322 |

Nombre IUPAC |

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |

Clave InChI |

ZGJJVEJAMGFABG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.